Cas no 338404-87-8 (2-Phenylspiro[1,3-dioxane-5,2'-3,4-dihydronaphthalene]-1'-one)
2-Phenylspiro[1,3-dioxane-5,2'-3,4-dihydronaphthalene]-1'-one Chemical and Physical Properties
Names and Identifiers
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- 6-phenyl-3',4'-dihydro-1'H-spiro[1,5-dioxane-3,2'-naphthalene]-1'-one
- 2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenonebenzaldehyde acetal
- 2-phenylspiro[1,3-dioxane-5,2'-3,4-dihydronaphthalene]-1'-one
- 2-Phenylspiro[1,3-dioxane-5,2'-3,4-dihydronaphthalene]-1'-one
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- Inchi: 1S/C19H18O3/c20-17-16-9-5-4-6-14(16)10-11-19(17)12-21-18(22-13-19)15-7-2-1-3-8-15/h1-9,18H,10-13H2
- InChI Key: OXAACMKSHLZPSD-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC=CC=2)OCC2(C(C3C=CC=CC=3CC2)=O)C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
- Complexity: 405
- Topological Polar Surface Area: 35.5
2-Phenylspiro[1,3-dioxane-5,2'-3,4-dihydronaphthalene]-1'-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 3E-907-1MG |
2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenonebenzaldehyde acetal |
338404-87-8 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 3E-907-5MG |
2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenonebenzaldehyde acetal |
338404-87-8 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 3E-907-10MG |
2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenonebenzaldehyde acetal |
338404-87-8 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 3E-907-50MG |
2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenonebenzaldehyde acetal |
338404-87-8 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| Key Organics Ltd | 3E-907-100MG |
2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenonebenzaldehyde acetal |
338404-87-8 | >90% | 100mg |
£110.00 | 2025-02-09 |
2-Phenylspiro[1,3-dioxane-5,2'-3,4-dihydronaphthalene]-1'-one Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 2-Phenylspiro[1,3-dioxane-5,2'-3,4-dihydronaphthalene]-1'-one
Introduction to 2-Phenylspiro[1,3-dioxane-5,2'-3,4-dihydronaphthalene]-1'-one (CAS NO 338404-87-8)
The compound 2-Phenylspiro[1,3-dioxane-5,2'-3,4-dihydronaphthalene]-1'-one (also referred to by its CAS number CAS NO 338404-87-8) is a unique chemical entity that has garnered significant attention in the field of biomedical research. This compound belongs to a class of molecules known as spiro compounds, which are characterized by their spirocyclic structure—two cyclic systems connected by a single atom. The spiro[1,3-dioxane-5,2'-3,4-dihydronaphthalene]-1'-one core structure is particularly interesting due to its combination of a dioxane ring and a dihydronaphthalene system, creating a molecule with both oxygen-containing rings and a fused aromatic/hydrocarbon framework.
Recent studies have highlighted the potential of spiro compounds in drug discovery. Their unique structures often lead to favorable pharmacokinetic properties, such as increased solubility and bioavailability. Additionally, spiro compounds can serve as templates for the development of diverse drug candidates due to their ability to accommodate multiple functional groups at strategic positions.
One of the key features of 2-Phenylspiro[1,3-dioxane-5,2'-3,4-dihydronaphthalene]-1'-one is its phenyl substituent, which is attached to the spiro atom. The phenyl group introduces aromaticity and can influence both the physical properties and biological activity of the molecule. This substitution pattern not only adds structural complexity but also opens up possibilities for further functionalization, making it a versatile platform for chemical modifications.
In terms of biological activity, this compound has shown promise in various biomedical applications. For instance, preliminary studies suggest that it may exhibit antioxidant properties, which are crucial in combating oxidative stress—a factor implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases. Antioxidants help neutralize free radicals, thereby protecting cellular components from damage.
Moreover, the compound's structure resembles certain natural products and bioactive molecules. This similarity often correlates with enhanced bioavailability and reduced toxicity, two critical factors in drug development. The presence of both oxygen-containing rings and a dihydronaphthalene system may also contribute to its potential as a scaffold for designing new drugs targeting specific therapeutic areas.
Recent advancements in synthetic chemistry have facilitated the preparation of spiro compounds like 2-Phenylspiro[1,3-dioxane-5,2'-3,4-dihydronaphthalene]-1'-one with high efficiency. Total synthesis approaches have enabled researchers to explore the structural diversity of these molecules, paving the way for discovering novel bioactive agents.
Another area of interest is the pharmacokinetics of this compound. Its unique structure may result in favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its potential use as a drug candidate. Understanding these properties is critical for optimizing dosage regimens and ensuring safety.
Furthermore, 2-Phenylspiro[1,3-dioxane-5,2'-3,4-dihydronaphthalene]-1'-one has been investigated for its potential role in cancer research. Cancer cells often exhibit dysregulated signaling pathways, and molecules that can modulate these pathways may serve as effective therapeutic agents. Preclinical studies have indicated that this compound could potentially target key oncogenic pathways, making it a promising candidate for anticancer drug development.
Its therapeutic applications are not limited to cancer, however. The compound's structural features suggest potential utility in other areas of medicine, such as inflammation and metabolic disorders. For example, its antioxidant properties could be harnessed to address oxidative stress-related conditions, while its interaction with cellular signaling pathways could open avenues for treating inflammatory diseases.
Recent collaborative efforts between academic institutions and pharmaceutical companies have accelerated the discovery of novel spiro compounds. These partnerships have led to the identification of bioisosters—molecules that share similar pharmacological properties but have different structural frameworks—offering greater flexibility in drug design.
In conclusion, 2-Phenylspiro[1,3-dioxane-5,2'-3,4-dihydronaphthalene]-1'-one (CAS NO 338404-87-8) represents a significant advancement in the field of biomedical chemistry. Its unique spirocyclic structure, combined with its promising biological activity and favorable pharmacokinetic properties, positions it as a valuable tool in drug discovery. As research continues to uncover new applications and optimize its therapeutic potential, this compound is poised to make meaningful contributions to the development of next-generation medicines.
Further exploration of spiro compounds like 2-Phenylspiro[1,3-dioxane-5,2'-3,4-dihydronaphthalene]-1'-one is expected to yield exciting breakthroughs in the treatment of various diseases. The ongoing collaboration between scientists and clinicians ensures that these molecules are rigorously tested and refined, bringing us closer to realizing their full therapeutic potential.
Ultimately, the study of CAS NO 338404-87-8 and its derivatives will continue to be a focal point in biomedical research. By leveraging the unique properties of spiro compounds, researchers can develop innovative solutions to address unmet medical needs, paving the way for a new era of personalized and targeted therapies.
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